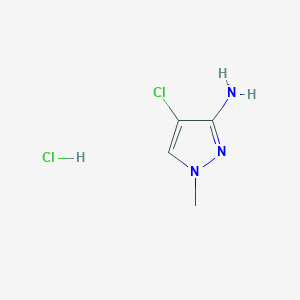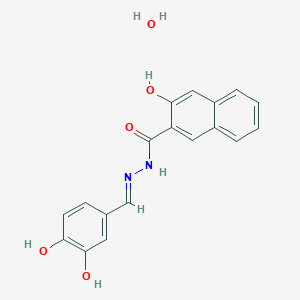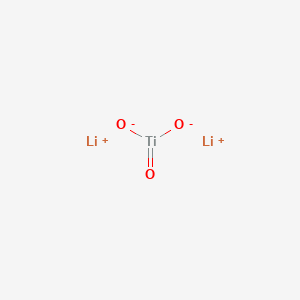![molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9](/img/structure/B6590783.png)
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a chemically modified derivative of erythromycin, a well-known antibiotic. This compound is primarily used as an intermediate in the synthesis of clarithromycin, another antibiotic with a broader spectrum of activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, starting with erythromycin A as the base molecule. The key steps include:
Trimethylsilylation: Erythromycin A is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to protect the hydroxyl groups.
Methylation: The protected erythromycin is then methylated at the 6-O position using a methylating agent like methyl iodide.
Oxime Formation: The 9-hydroxyl group is converted to an oxime using ethoxyethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-oxime group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the oxime group to an amine.
Substitution: Substitution reactions at the silyl-protected hydroxyl groups can be carried out using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and ketone derivatives.
Reduction Products: Amines and other reduced forms of the oxime group.
Substitution Products: Alkylated and amino derivatives of the silyl-protected hydroxyl groups.
科学研究应用
This compound is extensively used in scientific research due to its role as an intermediate in the synthesis of clarithromycin. It is also used in studies related to antibiotic resistance, drug design, and the development of new antimicrobial agents. Its unique chemical structure makes it a valuable tool in medicinal chemistry for exploring new therapeutic options.
作用机制
The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial protein synthesis. The erythromycin core binds to the 50S ribosomal subunit of bacteria, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which ultimately inhibits bacterial growth.
Molecular Targets and Pathways Involved:
Molecular Target: 50S ribosomal subunit of bacteria.
Pathways: Inhibition of protein synthesis in bacteria, leading to bacterial cell death.
相似化合物的比较
Clarithromycin: A closely related antibiotic with a broader spectrum of activity.
Azithromycin: Another macrolide antibiotic with similar mechanisms of action.
Erythromycin A: The parent compound from which this derivative is synthesized.
Uniqueness: 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its silyl-protected hydroxyl groups and the presence of the oxime group at the 9-position, which enhances its stability and reactivity compared to its parent compound, erythromycin A.
属性
CAS 编号 |
119699-81-9 |
|---|---|
分子式 |
C48H94N2O14Si2 |
分子量 |
979.4 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
InChI 键 |
SGGANCFJEHZNCI-GUYDAEHASA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
手性 SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
规范 SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


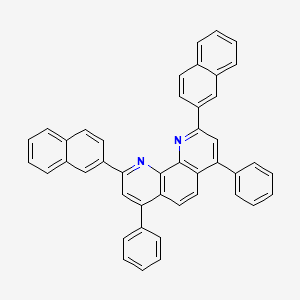
![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)
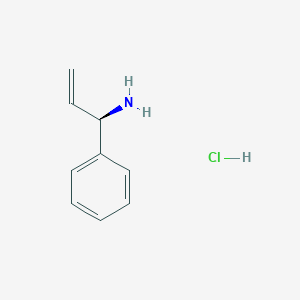
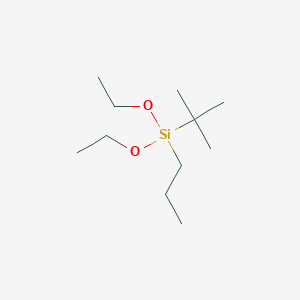
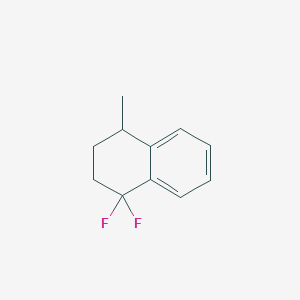
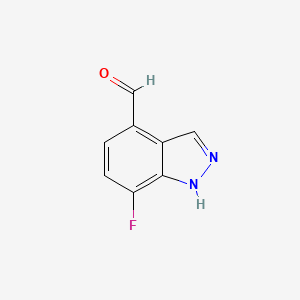
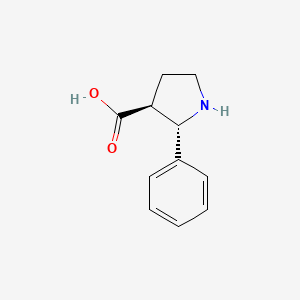
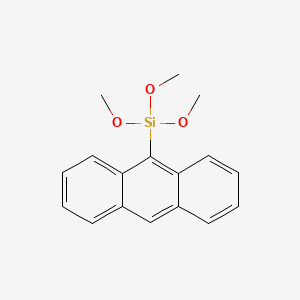
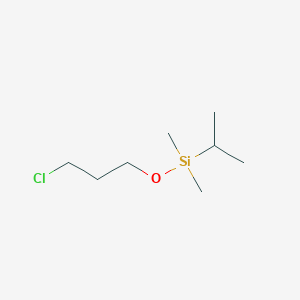
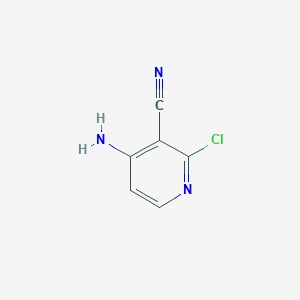
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
